![molecular formula C11H14Cl2N2O3S B2565924 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide CAS No. 851169-33-0](/img/structure/B2565924.png)
3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of substituted anilines with acyl chlorides in an aqueous basic medium to produce electrophiles, which are then coupled with other reagents to attain the targeted compounds . Another synthesis approach involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium to produce a new dianion that can react with various electrophiles to give cyclopropanes . These methods suggest that the synthesis of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide could potentially involve similar strategies of electrophilic substitution and coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction . These methods provide detailed information about the 3D geometries and electronic structures of the compounds. For instance, the crystal structure of a coumarin-based compound was determined to belong to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of this compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis and reactivity of similar compounds suggest that the presence of amide and sulfonyl groups could influence the compound's reactivity, potentially allowing for further functionalization or participation in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, have been evaluated. For example, a HIF-1 pathway inhibitor was found to have poor water solubility, which necessitates its delivery in a formulation . The solubility and other physicochemical properties of a compound are important for its pharmacological development and application. Therefore, similar analyses would be required for this compound to assess its suitability for further development.
Scientific Research Applications
Stereochemistry and Inhibitor Applications
The compound has been studied for its stereochemistry and potential as an inhibitor in cancer chemotherapy. For example, the molecular structure of similar compounds has been determined to be inhibitors of dihydrofolate reductase, showing promise in cancer chemotherapy due to their reversible and irreversible inhibitory actions (Camerman, Smith, & Camerman, 1978).
Preparative Studies on Derivatives
Research has also been conducted on derivatives of the compound, such as the reaction of N-chlorobenzamidine with dimethyl sulfide forming various derivatives, indicating its versatility in organic synthesis and potential applications in creating more complex molecules (Fuchigami & Odo, 1977).
Neurokinin-1 Receptor Antagonist
In the pharmaceutical field, derivatives related to "3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide" have been explored for their potential as orally active, water-soluble neurokinin-1 receptor antagonists, suitable for clinical administration in treating conditions such as emesis and depression (Harrison et al., 2001).
Synthesis and Characterization
The synthesis and characterization of various derivatives of "this compound" have been thoroughly investigated. These studies include the development of novel compounds with potential applications in medicinal chemistry, such as inhibitors of tyrosinase and melanin, suggesting potential uses in treating pigmentation disorders (Raza et al., 2019).
Antimicrobial and Antidepressant Agents
Further research has identified the compound's derivatives as having antimicrobial properties and potential as antidepressant agents. This highlights the compound's utility in developing new therapeutic agents (Nunna et al., 2014).
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-15(2)19(17,18)8-3-4-9(13)10(7-8)14-11(16)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZUJMAJXMJCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

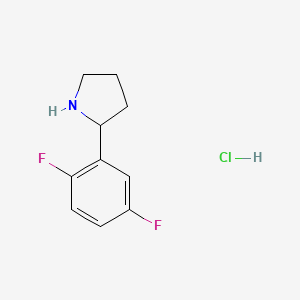
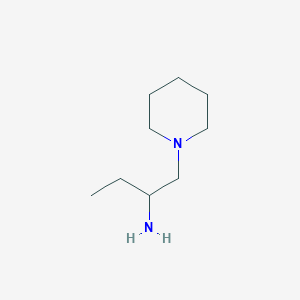
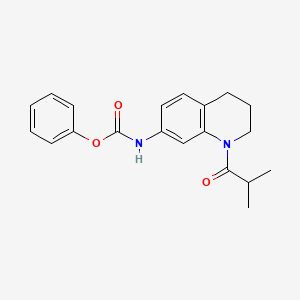
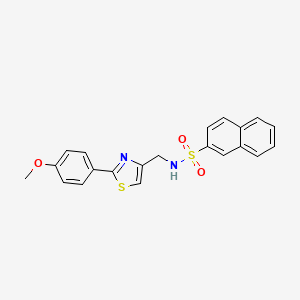
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

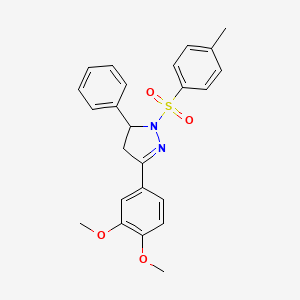
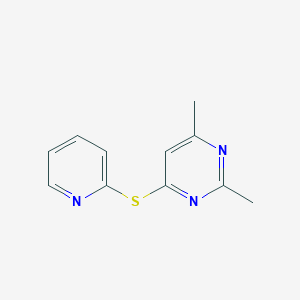
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)
